molecular formula C23H21N3O2 B11055922 4-({3-[oxo(piperidin-1-yl)acetyl]-1H-indol-1-yl}methyl)benzonitrile

4-({3-[oxo(piperidin-1-yl)acetyl]-1H-indol-1-yl}methyl)benzonitrile

Cat. No.: B11055922
M. Wt: 371.4 g/mol
InChI Key: SGAMJBBYYGNCFS-UHFFFAOYSA-N
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Description

4-{[3-(2-OXO-2-PIPERIDINOACETYL)-1H-INDOL-1-YL]METHYL}BENZONITRILE is a complex organic compound that features an indole moiety, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2-OXO-2-PIPERIDINOACETYL)-1H-INDOL-1-YL]METHYL}BENZONITRILE typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2-OXO-2-PIPERIDINOACETYL)-1H-INDOL-1-YL]METHYL}BENZONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

4-{[3-(2-OXO-2-PIPERIDINOACETYL)-1H-INDOL-1-YL]METHYL}BENZONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(2-OXO-2-PIPERIDINOACETYL)-1H-INDOL-1-YL]METHYL}BENZONITRILE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(2-OXO-2-PIPERIDINOACETYL)-1H-INDOL-1-YL]METHYL}BENZONITRILE is unique due to its combination of an indole moiety, a piperidine ring, and a benzonitrile group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

4-[[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C23H21N3O2/c24-14-17-8-10-18(11-9-17)15-26-16-20(19-6-2-3-7-21(19)26)22(27)23(28)25-12-4-1-5-13-25/h2-3,6-11,16H,1,4-5,12-13,15H2

InChI Key

SGAMJBBYYGNCFS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N

Origin of Product

United States

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